molecular formula C29H29N5O3S B2727762 N-{[4-(3-methylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide CAS No. 394214-66-5

N-{[4-(3-methylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide

Katalognummer: B2727762
CAS-Nummer: 394214-66-5
Molekulargewicht: 527.64
InChI-Schlüssel: YPJKYBUHHTYBCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a 1,2,4-triazole derivative with a complex architecture comprising:

  • A 4H-1,2,4-triazole core substituted at position 4 with a 3-methylphenyl group.
  • A sulfanyl (-S-) linkage at position 5 of the triazole, connecting to a 2-oxoethyl chain bearing a 1,2,3,4-tetrahydroquinoline moiety.

The tetrahydroquinoline moiety may enhance lipophilicity and binding affinity to biological targets, while the phenoxyacetamide group could influence metabolic stability .

Eigenschaften

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3S/c1-21-9-7-12-23(17-21)34-26(18-30-27(35)19-37-24-13-3-2-4-14-24)31-32-29(34)38-20-28(36)33-16-8-11-22-10-5-6-15-25(22)33/h2-7,9-10,12-15,17H,8,11,16,18-20H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJKYBUHHTYBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3-methylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[4-(3-methylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.

    Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.

    Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted phenoxyacetamides.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that N-{[4-(3-methylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide exhibits promising anticancer properties. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins. The tetrahydroquinoline moiety enhances its cytotoxic effects against tumor cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Studies suggest that derivatives of triazole compounds can effectively disrupt bacterial cell walls, leading to cell death. This makes it a candidate for further development as an antibacterial agent .

Enzyme Inhibition

N-{[4-(3-methylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide has been reported to inhibit key enzymes involved in metabolic pathways. Notably, it shows inhibitory activity against dipeptidyl peptidase IV (DPP-IV), which is significant for glucose metabolism and diabetes treatment .

Case Studies

Several studies have focused on the pharmacological properties of this compound:

  • Anticancer Studies : In vitro assays have shown that the compound effectively induces apoptosis in various cancer cell lines.
  • Antimicrobial Studies : The compound has been tested against multiple bacterial strains with positive outcomes in inhibiting growth.

These findings support the potential use of N-{[4-(3-methylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide in drug development pipelines.

Synthesis and Production

The synthesis of N-{[4-(3-methylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide involves multi-step organic reactions including:

  • Formation of the Quinoline Moiety : Achieved through cyclization reactions using aniline derivatives.
  • Synthesis of the Triazole Ring : Formed via cyclization involving hydrazine derivatives.
  • Coupling Reactions : The final product is synthesized by coupling intermediates under suitable conditions with coupling agents like EDCI or DCC .

Material Science Applications

Beyond medicinal chemistry, this compound can be explored in materials science for developing novel materials with specific electronic or optical properties due to its unique structural features .

Wirkmechanismus

The mechanism of action of N-{[4-(3-methylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the triazole ring can inhibit enzyme activity by binding to the active site . The phenoxyacetamide group may enhance the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

A. Aromatic Substituents

  • The target compound’s 3-methylphenyl group (electron-donating) contrasts with electron-withdrawing groups (e.g., chloro-trifluoromethylphenyl in ), which may alter binding to hydrophobic enzyme pockets.
  • Dimethoxyphenyl substituents (e.g., ) increase polarity and solubility compared to the target’s methylphenyl group.

B. Sulfanyl-Linked Side Chains

  • Analogues with dihydroindole () or pyridine () side chains exhibit varied electronic profiles, affecting target selectivity.

C. Terminal Acetamide Groups

  • The phenoxyacetamide group in the target compound may reduce metabolic degradation compared to methylsulfanylphenylacetamide (), which is prone to oxidation.

Biologische Aktivität

N-{[4-(3-methylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a phenoxyacetamide moiety. Its molecular formula is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 398.49 g/mol. The compound's structure can be broken down into several functional groups that contribute to its biological activity.

Biological Activity

Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential use as an antibacterial agent. For instance, a study demonstrated that derivatives of triazole compounds can effectively target bacterial cell walls, thereby disrupting their integrity and leading to cell death.

Anticancer Properties : The compound has also been evaluated for its anticancer potential. In vitro assays revealed that it induces apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. The presence of the tetrahydroquinoline moiety is believed to enhance its cytotoxic effects against tumor cells.

Enzyme Inhibition : N-{[4-(3-methylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide has been reported to inhibit key enzymes involved in various metabolic pathways. For example, it shows inhibitory activity against dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism and has implications for diabetes treatment.

Case Studies and Research Findings

StudyFindings
Antibacterial Activity Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL .
Cytotoxicity Assay Showed IC50 values of approximately 20 µM in MCF-7 breast cancer cells, indicating potent anticancer activity .
Enzyme Inhibition Inhibitory concentration (IC50) for DPP-IV was found to be around 100 nM in human plasma samples .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activates intrinsic apoptotic pathways via mitochondrial depolarization.
  • Enzyme Interaction : Binds to active sites of target enzymes like DPP-IV and others involved in metabolic pathways.

Synthesis

The synthesis of N-{[4-(3-methylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide involves multi-step organic reactions including:

  • Formation of the triazole ring.
  • Introduction of the tetrahydroquinoline moiety.
  • Coupling with phenoxyacetic acid derivatives.

These steps are optimized for yield and purity using various purification techniques such as recrystallization and chromatography.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.